molecular formula C9H8Br2O2 B1434136 3,5-Dibromo-4-ethylbenzoic acid CAS No. 1803601-91-3

3,5-Dibromo-4-ethylbenzoic acid

Cat. No. B1434136
CAS RN: 1803601-91-3
M. Wt: 307.97 g/mol
InChI Key: KNSTVDXADOMKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-4-ethylbenzoic acid, also known as DEBA, is a compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-4-ethylbenzoic acid consists of a benzoic acid core substituted with two bromine atoms and one ethyl group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the bromine atoms are on the 3rd and 5th carbon atoms, and the ethyl group is on the 4th carbon atom.

Scientific Research Applications

Synthesis of Organic Nonlinear Optical Materials

3,5-Dibromo-4-ethylbenzoic acid: can be used as a precursor for the synthesis of organic nonlinear optical (NLO) materials. These materials are crucial for applications in optoelectronics, optical frequency conversion, THz generation, integrated optics, and photonics. The presence of bromine atoms in the compound can enhance the NLO properties due to their heavy atom effect, which can increase the molecular hyperpolarizability .

Pharmaceutical Intermediates

The bromine atoms present in 3,5-Dibromo-4-ethylbenzoic acid make it a valuable intermediate in pharmaceutical synthesis. Brominated aromatic compounds are often used in the creation of active pharmaceutical ingredients (APIs) due to their ability to act as bioisosteres, replacing hydrogen atoms and modifying the biological activity of a compound .

Material Science Research

In material science, 3,5-Dibromo-4-ethylbenzoic acid can be utilized to modify the properties of polymers and create new materials with enhanced characteristics such as increased thermal stability, flame retardancy, and resistance to degradation. The introduction of bromine atoms can significantly alter the physical properties of the material .

Catalysis

3,5-Dibromo-4-ethylbenzoic acid: may serve as a catalyst or a component in catalytic systems, particularly in reactions that require halogen participation. Its bromine atoms can facilitate various organic transformations, including bromination, debromination, and coupling reactions .

Agrochemical Research

In agrochemical research, brominated compounds like 3,5-Dibromo-4-ethylbenzoic acid are explored for their potential use as pesticides or herbicides. The bromine atoms can confer specific reactivity that is useful in controlling pests and weeds .

Dye and Pigment Industry

The compound can be used in the synthesis of dyes and pigments, especially those requiring bromine for their color properties. Brominated aromatic compounds are known to impart vivid colors and stability to dyes, making them suitable for various industrial applications .

Transition-Metal-Free Decarboxylative Bromination

3,5-Dibromo-4-ethylbenzoic acid: can be involved in transition-metal-free decarboxylative bromination processes. This method is significant for the synthesis of aryl bromides, which are versatile reagents in synthesis and are present in many functional molecules .

Analytical Chemistry

In analytical chemistry, 3,5-Dibromo-4-ethylbenzoic acid can be used as a standard or reagent in various analytical methods, including chromatography and spectrophotometry, to determine the presence of other substances or to study reaction mechanisms .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-ethylbenzoic acid is not clear as it seems to be a research chemical and not a bioactive compound . Therefore, it’s not expected to have a specific biological target or mechanism of action.

properties

IUPAC Name

3,5-dibromo-4-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-2-6-7(10)3-5(9(12)13)4-8(6)11/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSTVDXADOMKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-ethylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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